1-Propanone-2,2-d2,1-phenyl-
Overview
Description
1-Propanone-2,2-d2,1-phenyl- is a deuterated derivative of 1-phenyl-2-propanone, an organic compound with the chemical formula C9H10O. It is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .
Scientific Research Applications
1-Propanone-2,2-d2,1-phenyl- has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 1-Propanone-2,2-d2,1-phenyl-, also known as phenylacetone or phenyl-2-propanone, is the central nervous system . It is used in the manufacture of methamphetamine and amphetamine, where it is commonly known as P2P .
Mode of Action
Phenylacetone interacts with its targets by serving as a precursor in the synthesis of amphetamine and methamphetamine . It is converted into these substances through a series of chemical reactions, contributing to their psychoactive effects.
Biochemical Pathways
Phenylacetone is involved in the metabolic pathways of amphetamine and methamphetamine . In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone . This substance is then further metabolized into other compounds, affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylacetone are closely tied to its role as a precursor in the synthesis of amphetamine and methamphetamine . After its formation, phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .
Result of Action
The molecular and cellular effects of phenylacetone’s action are primarily seen in its role as a precursor to amphetamine and methamphetamine . These substances have a range of effects on the central nervous system, including increased energy, focus, and euphoria, as well as potential adverse effects such as addiction and neurotoxicity .
Action Environment
The action, efficacy, and stability of phenylacetone can be influenced by various environmental factors. For instance, the conditions under which it is stored can affect its degradation . Additionally, its legal status can impact its availability and use . In the United States, phenylacetone was declared a schedule II controlled substance in 1980 due to its use in illicit drug labs .
Safety and Hazards
Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Propanone-2,2-d2,1-phenyl- are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found to be a metabolite of amphetamine and methamphetamine via FMO3-mediated oxidative deamination
Cellular Effects
The cellular effects of 1-Propanone-2,2-d2,1-phenyl- are also not fully elucidated. It is known that this compound can influence cell function. For example, it has been shown to be involved in the metabolism of amphetamine and methamphetamine, which can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that this compound can degrade over time, leading to the formation of various degradation products
Metabolic Pathways
1-Propanone-2,2-d2,1-phenyl- is known to be involved in the metabolic pathways of amphetamine and methamphetamine . It interacts with the enzyme FMO3, leading to its oxidative deamination
Preparation Methods
1-Propanone-2,2-d2,1-phenyl- can be synthesized through various methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Industrial production methods often utilize zeolite-catalyzed isomerization of phenyl propylene oxide .
Chemical Reactions Analysis
1-Propanone-2,2-d2,1-phenyl- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form benzoic acid and benzaldehyde.
Substitution: It can undergo Friedel-Crafts alkylation reactions.
Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts alkylation and ceria-alumina solid acid catalysts for ketonic decarboxylation . Major products formed from these reactions include benzoic acid, benzaldehyde, and (S)-1-phenyl-2-propanol .
Comparison with Similar Compounds
1-Propanone-2,2-d2,1-phenyl- is similar to other compounds such as:
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in the crosslinking of polymers.
The uniqueness of 1-Propanone-2,2-d2,1-phenyl- lies in its deuterated nature, which makes it useful in isotopic labeling studies and in understanding reaction mechanisms involving hydrogen atoms.
Properties
IUPAC Name |
2,2-dideuterio-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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